![molecular formula C15H24N4O5S B2963786 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899995-06-3](/img/structure/B2963786.png)

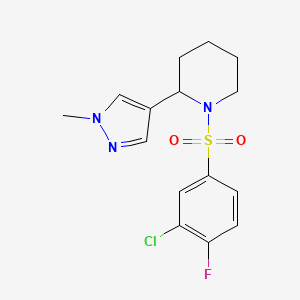

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule, likely belonging to the class of heterocyclic compounds. Heterocyclic compounds are of great interest in many fields due to their wide range of biological activities . They are found in many natural products such as vitamins, hormones, antibiotics, and dyes .

Aplicaciones Científicas De Investigación

Heterocyclic Analogues in Antihypertensive Research

A study by Baldwin et al. (1980) explored the synthesis of isoelectronic analogues of beta-adrenoceptor antagonists, including thiazole and pyrazine derivatives. These compounds were investigated for their potential in lowering arterial pressure and increasing blood flow, indicating the role of such heterocyclic analogues in cardiovascular research (Baldwin et al., 1980).

Reactivity in Organic Synthesis

Rodrigues et al. (2004) demonstrated the synthesis and reactivity of a 1,4-dihydropyrazine derivative, showcasing its use in Michael addition reactions. This highlights the utility of such compounds in organic synthetic processes (Rodrigues et al., 2004).

Antitumor Activity of Oxadiazole and Pyrazine Derivatives

Maftei et al. (2016) focused on the design and structural characterization of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for potential medical applications. Their in vitro anticancer activity assessment in a panel of cell lines indicates these compounds' relevance in cancer research (Maftei et al., 2016).

Application in Organic Light-Emitting Diodes

Wang et al. (2001) discussed the synthesis and structure of bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (LEDs), highlighting the application of these heterocyclic compounds in electronic device manufacturing (Wang et al., 2001).

Catalytic Oxidation and Antiproliferative Activity

Choroba et al. (2019) synthesized copper(II) complexes with pyrazine derivatives, studying their antiproliferative activity against carcinoma and their catalytic activity in oxidation reactions. This demonstrates the compound's potential in both medical and industrial applications (Choroba et al., 2019).

Olefin Epoxidation Catalysts

Pereira et al. (2007) examined a molybdenum(VI) dimer catalyst, including a pyrazole component, for its high activity in olefin epoxidation. Such compounds are valuable in the field of catalytic chemistry (Pereira et al., 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O5S/c1-15(2,3)19-12(10-8-25(22,23)9-11(10)18-19)17-14(21)13(20)16-6-5-7-24-4/h5-9H2,1-4H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWQTXFUIQOHPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2963707.png)

![6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2963708.png)

![N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2963711.png)

![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone](/img/structure/B2963723.png)

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2963726.png)